![molecular formula C20H16N2O2 B5697701 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as MIQE, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various research fields. MIQE is a member of the imidazo[2,1-a]isoquinoline family and has a molecular weight of 365.4 g/mol.
科学研究应用
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can be used as an adjuvant in vaccine development.
作用机制
The mechanism of action of 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been found to activate the p53 pathway, which is a key regulator of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. This compound has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt and NF-κB pathways. In animal models of neurodegenerative diseases, this compound has been found to reduce oxidative stress and inflammation and improve cognitive function. In immunology, this compound has been shown to enhance the immune response by activating T cells and increasing cytokine production.
实验室实验的优点和局限性
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone research, including exploring its potential applications in drug development, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its purity and yield. This compound can also be used in combination with other compounds to enhance its efficacy and reduce its limitations. Additionally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans. Overall, this compound has significant potential for various research applications and warrants further investigation.
合成方法
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2-aminobenzophenone followed by cyclization and reduction. The final product is obtained through purification by column chromatography. The purity of the synthesized this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13(23)19-18(15-7-9-16(24-2)10-8-15)21-20-17-6-4-3-5-14(17)11-12-22(19)20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXNHCRDXBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

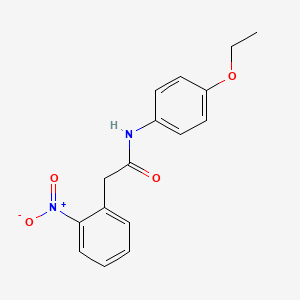
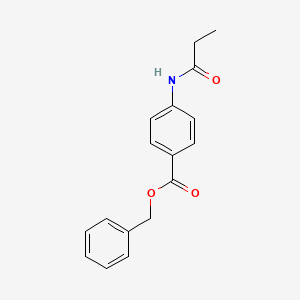
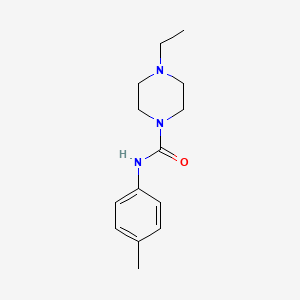
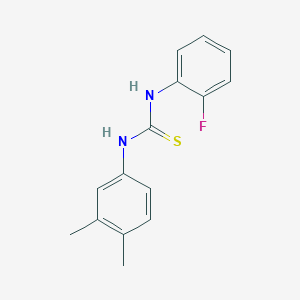
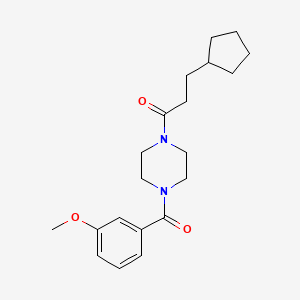
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)

![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
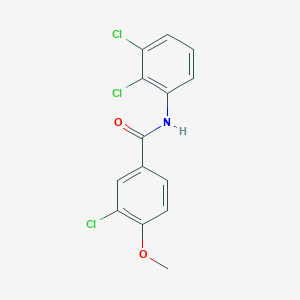
![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
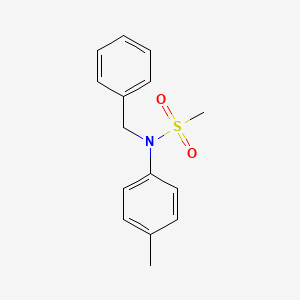


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)